molecular formula C22H26BrN3O2 B2890697 (S)-6-bromo-1-(sec-butyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-1H-indole-4-carboxamide CAS No. 1346574-54-6

(S)-6-bromo-1-(sec-butyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-1H-indole-4-carboxamide

Cat. No. B2890697
CAS RN: 1346574-54-6
M. Wt: 444.373
InChI Key: CWZRACDIDASDPP-HNNXBMFYSA-N
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Description

(S)-6-bromo-1-(sec-butyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-1H-indole-4-carboxamide is a useful research compound. Its molecular formula is C22H26BrN3O2 and its molecular weight is 444.373. The purity is usually 95%.
BenchChem offers high-quality (S)-6-bromo-1-(sec-butyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-1H-indole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-6-bromo-1-(sec-butyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-1H-indole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Indole Derivatives Synthesis and Applications

Research into indole derivatives, including those with bromo-substituents and carboxamide groups, highlights their significance in medicinal chemistry and material science. For instance, indole derivatives have been synthesized through innovative methods, demonstrating their potential as intermediates in the development of pharmaceuticals and biologically active compounds. The bromination of indole derivatives, as seen in the work of Miki et al. (2006), showcases the utility of brominated intermediates in synthetic chemistry, potentially applicable to the synthesis of the compound (Miki, Umemoto, Nakamura, Hibino, Ohkita, Kato, & Aoki, 2006).

Carboxamide Functionality in Drug Design

The carboxamide functional group is pivotal in drug design, offering hydrogen bonding capabilities that are crucial for the biological activity of many drugs. Studies on compounds with carboxamide functionalities, such as those by Umehara, Ueda, & Tokuyama (2016), explore their synthesis and potential interactions with biological targets, suggesting the relevance of this functional group in enhancing drug properties (Umehara, Ueda, & Tokuyama, 2016).

Potential Antiprotozoal Applications

Research into novel dicationic compounds with structural motifs similar to indole derivatives has shown significant antiprotozoal activity, as illustrated by Ismail et al. (2004). Such studies hint at the potential application of the compound in developing new antiprotozoal agents, leveraging the structural features for therapeutic purposes (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Synthetic Methodologies and Chemical Transformations

Synthetic methodologies developed for the preparation of complex indole derivatives, as demonstrated by Bacchi et al. (2005) and Hirokawa, Horikawa, & Kato (2000), provide insights into the construction of molecules with intricate structures, including the strategic use of bromination and carboxamide formation. These methods are foundational for synthesizing compounds with specific functionalities and structural requirements (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005); (Hirokawa, Horikawa, & Kato, 2000).

properties

IUPAC Name

6-bromo-1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26BrN3O2/c1-6-15(5)26-11-13(3)20-17(8-16(23)9-19(20)26)21(27)24-10-18-12(2)7-14(4)25-22(18)28/h7-9,11,15H,6,10H2,1-5H3,(H,24,27)(H,25,28)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZRACDIDASDPP-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C2=C(C=C(C=C21)Br)C(=O)NCC3=C(C=C(NC3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)N1C=C(C2=C(C=C(C=C21)Br)C(=O)NCC3=C(C=C(NC3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Added sequentially to a reaction flask were 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid (1.33 g, 4.29 mmol), 3-(aminomethyl)-4,6-dimethyl-2(1H)-pyridinone (1.213 g, 6.43 mmol), 1-hydroxy-7-azabenzotriazole (0.875 g, 6.43 mmol), EDC (1.233 g, 6.43 mmol), followed by DMSO (30 mL, via syringe) and then N-methylmorpholine (1.886 mL, 17.15 mmol, via syringe). The contents were sealed and stirred at room temperature and the solids gradually dissolved. The contents were stirred at room temperature for 32 h, and then slowly diluted into 220 mL of ice-water with stirring. The contents were stirred for 10 min, and then allowed to stand for an additional 10 min. The contents were filtered and the filtered solid was washed with additional water (50 mL). The solid was then air dried for 10 min, and then in a vacuum oven at 50° C. for 23 h total. The product was collected as 1.75 g (87%). 1H NMR (400 MHz, DMSO-d6) δ ppm 0.69 (t, J=7.33 Hz, 3H), 1.36 (d, J=6.57 Hz, 3H), 1.77 (dq, J=10.29, 7.09 Hz, 2H), 2.12 (d, J=9.09 Hz, 6H), 2.21 (s, 3H), 4.30 (d, J=5.05 Hz, 2H), 4.43-4.56 (m, 1H), 5.86 (s, 1H), 6.99 (d, J=1.52 Hz, 1H), 7.30 (s, 1H), 7.77 (d, J=1.77 Hz, 1H), 8.25 (t, J=4.93 Hz, 1H), 11.49 (br. s., 1H); LCMS=444.1 (MH+).
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
1.213 g
Type
reactant
Reaction Step Two
Quantity
0.875 g
Type
reactant
Reaction Step Three
Name
Quantity
1.233 g
Type
reactant
Reaction Step Four
Quantity
1.886 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
220 mL
Type
reactant
Reaction Step Six

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